Flazin

Catalog No.
S623760
CAS No.
100041-05-2
M.F
C17H12N2O4
M. Wt
308.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flazin

CAS Number

100041-05-2

Product Name

Flazin

IUPAC Name

1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

InChI

InChI=1S/C17H12N2O4/c20-8-9-5-6-14(23-9)16-15-11(7-13(19-16)17(21)22)10-3-1-2-4-12(10)18-15/h1-7,18,20H,8H2,(H,21,22)

InChI Key

USBWYUYKHHILLZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C4=CC=C(O4)CO)C(=O)O

Synonyms

flazin, flazine

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C4=CC=C(O4)CO)C(=O)O

The exact mass of the compound Flazin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Carbolines - Supplementary Records. It belongs to the ontological category of harmala alkaloid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis:

Flazin, also known as 9H-pyrido[3,4-b]indole, is a naturally occurring β-carboline alkaloid. Researchers have developed methods for the total synthesis of flazin in a laboratory setting. This allows for the production of flazin for research purposes without relying on its natural sources.

One method for the synthesis of flazin utilizes a metal-free approach. This method has been shown to be efficient and selective, making it a valuable tool for researchers. [Source: ]

Potential biological activity:

Flazin has been identified in various natural sources, including plants and marine organisms. Researchers are interested in understanding the potential biological activities of flazin.

Studies have shown that flazin exhibits a range of biological effects, including:

  • Antioxidant activity: Flazin has been shown to scavenge free radicals, which are molecules that can damage cells. [Source: ]
  • Antimicrobial activity: Flazin has been shown to inhibit the growth of some bacteria and fungi. [Source: ]
  • Anticancer activity: Some studies have shown that flazin may have anticancer properties, but more research is needed to understand its potential effects. [Source: ]

Flazin is a naturally occurring alkaloid classified as a β-carboline derivative, primarily isolated from fermented foods and certain plant sources, including cherry tomatoes and the fungus Ophiocordyceps sinensis. Its molecular formula is C17H12N2O4C_{17}H_{12}N_{2}O_{4} and it has been identified as a bioactive compound with various potential health benefits. Flazin exhibits significant biological activities, particularly in the context of metabolic regulation and disease prevention, making it a compound of interest in nutritional science and pharmacology .

, notably as an inhibitor of non-enzymatic glycation processes. This inhibition is crucial for preventing protein modifications that can lead to diabetic complications. In vitro studies have demonstrated that flazin interacts with specific amino acid residues in insulin, blocking glycation and nitration processes associated with reactive oxygen species . Additionally, flazin has been shown to suppress lipid droplet accumulation in hepatocytes by promoting lipolysis and inhibiting lipogenesis, highlighting its role in lipid metabolism .

Flazin exhibits a range of biological activities, including:

  • Non-Enzymatic Glycation Inhibition: Flazin effectively inhibits the glycation of proteins such as bovine serum albumin and insulin, which is essential for managing diabetes .
  • Lipid Metabolism Regulation: It significantly reduces triglyceride levels and alters lipid droplet morphology, contributing to improved lipid profiles in cells .
  • Antioxidant Properties: Flazin demonstrates antioxidant activity by scavenging reactive nitrogen species, thereby protecting cells from oxidative stress .
  • Potential Anti-HIV Activity: Preliminary studies suggest that flazin may possess anti-HIV properties, although further research is required to substantiate these claims .

Flazin can be synthesized through various methods, including chemical synthesis from l-tryptophan and carbohydrates. The synthesis typically involves multiple steps to ensure the formation of the β-carboline structure along with the hydroxymethylfuran moiety. Nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm the structure and purity of synthesized flazin .

Flazin has several promising applications:

  • Nutraceuticals: Due to its health benefits related to diabetes management and lipid metabolism, flazin is being explored as a dietary supplement or functional food ingredient.
  • Pharmaceuticals: Its potential as a therapeutic agent for metabolic disorders positions flazin as a candidate for drug development targeting diabetes and related complications .
  • Research: Flazin serves as a valuable compound for studying metabolic pathways and disease mechanisms due to its unique biochemical properties.

Research indicates that flazin interacts with various biomolecules, particularly proteins involved in metabolic processes. Molecular dynamics simulations have revealed that flazin binds to key residues in insulin, affecting its glycation state. Additionally, studies on its interaction with lipid droplets suggest that flazin alters lipid metabolism by modulating gene expression related to lipolysis and lipogenesis .

Flazin shares structural similarities with several other compounds within the β-carboline class. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
Harmalineβ-CarbolineKnown for psychoactive properties; less focus on metabolic effects.
Tetrahydroharmineβ-CarbolineExhibits hallucinogenic effects; limited research on metabolic regulation.
Norharmanβ-CarbolineAntioxidant properties but lacks specific glycation inhibition activity.
FlavinFlavonoidPrimarily known for antioxidant properties; does not share the same metabolic focus as flazin.

Flazin's distinct combination of non-enzymatic glycation inhibition and lipid metabolism regulation sets it apart from these similar compounds, making it particularly noteworthy in nutritional biochemistry and therapeutic research .

The Maillard reaction, a non-enzymatic interaction between reducing sugars and amino acids, plays a central role in flazin biosynthesis. Flazin forms specifically through the reaction of L-tryptophan with 3-deoxyglucosone, a reactive α-dicarbonyl compound generated during sugar degradation in the Maillard reaction [1] [3]. Unlike simpler β-carbolines, flazin’s structure incorporates a furan ring, which arises from cyclization and dehydration steps following initial imine formation. Studies demonstrate that 3-deoxyglucosone is indispensable for flazin synthesis, as alternative carbonyl compounds like 5-hydroxymethylfurfural (5-HMF) fail to produce flazin [1]. This specificity highlights the Maillard reaction’s role in generating the necessary intermediates for flazin’s unique structure.

Reaction Mechanisms Between L-Tryptophan and 3-Deoxyglucosone

The reaction begins with the condensation of L-tryptophan’s amine group with 3-deoxyglucosone’s carbonyl group, forming a Schiff base (3,4-dihydro-β-carboline-3-carboxylic acid) [1] [2]. This intermediate undergoes oxidation to introduce a keto group at the C1′ position, followed by aromatization to yield the β-carboline core. Subsequent dehydration and cyclization steps produce the furan moiety (Figure 1). Notably, fructose generates higher flazin yields than glucose, as fructose more readily forms 3-deoxyglucosone under acidic heating [1]. Sucrose also contributes to flazin synthesis after hydrolysis into monosaccharides [1].

Environmental Parameters Affecting Formation

Temperature Dependency and Optimal Ranges

Flazin synthesis is thermally driven, with optimal formation occurring between 70–110°C [1]. Maximum yields are observed at 80–90°C, while temperatures exceeding 130°C degrade flazin due to pyrolysis or secondary reactions [1]. For example, heating tomato puree at 110°C for 5 hours increases flazin concentration by 40% compared to unheated controls [1].

Temperature (°C)Relative Flazin Yield (%)
7035
90100
11085
13020

pH Influence on Formation Kinetics

Acidic conditions (pH 3–5) strongly favor flazin formation by promoting protonation of intermediates, accelerating dehydration, and stabilizing reactive carbonyl groups [1]. At neutral or alkaline pH (e.g., pH 7.4), yields drop by over 90%, as oxidation and cyclization are hindered [1].

Reaction Time and Concentration Effects

Flazin accumulation follows pseudo-first-order kinetics, peaking at 3–5 hours under optimal conditions [1]. Prolonged heating (>10 hours) reduces yields due to degradation. Substrate concentration also impacts output; doubling L-tryptophan and 3-deoxyglucosone levels increases flazin yield by 2.3-fold [1].

Intermediate Compounds and Reaction Pathways

3,4-Dihydro-β-Carboline-3-Carboxylic Acid Intermediates

The initial Schiff base (3,4-dihydro-β-carboline-3-carboxylic acid) is identified via HPLC-MS ([M+H]⁺ m/z 349) and UV spectroscopy (λmax 355–375 nm) [1]. This intermediate’s stability under acidic conditions ensures its accumulation before oxidation.

Oxidation and Aromatization Processes

Oxidation of the dihydro-β-carboline intermediate by air or agents like SeO₂ introduces a ketone group, enabling aromatization to the β-carboline ring [1] [4]. This step is rate-limiting and requires mild oxidants to avoid over-oxidation.

Cyclization and Dehydration Mechanisms

The furan ring forms via intramolecular cyclization between the C4′ hydroxyl group and the oxidized carbohydrate chain, followed by two dehydration steps [1]. Computational models suggest a six-membered transition state facilitates cyclization [1].

Comparative Formation with Related β-Carbolines

Flazin synthesis shares pathways with β-carbolines like perlolyrine and norharman, but diverges in later stages. While perlolyrine forms via oxidative decarboxylation of intermediates, flazin retains the carboxyl group and incorporates a furan ring [1]. Flazin concentrations in processed foods (up to 22.3 μg/g) exceed those of harman and norharman by 3–5 fold, underscoring its prevalence in thermal food processing [1].

Physical Description

Solid

XLogP3

2.1

Melting Point

231-233°C

Other CAS

100041-05-2

Wikipedia

Flazin

Dates

Last modified: 07-16-2023

Explore Compound Types